Cas no 90481-33-7 (tert-butyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate)

tert-butyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate structure
90481-33-7 structure
Product Name:tert-butyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate
CAS No:90481-33-7
MF:C9H17NO4
MW:203.23558306694
MDL:MFCD11054832
CID:788692
PubChem ID:13329885
Update Time:2024-10-26

tert-butyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1-Pyrrolidinecarboxylic acid, 3,4-dihydroxy-, 1,1-dimethylethyl ester,(3S,4S)-
    • (3S,4S)-1-Boc-pyrrolidine-3,4-diol
    • (3S,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate
    • 1-Pyrrolidinecarboxylic acid, 3,4-dihydroxy-, 1,1-dimethylethyl ester, (3S-trans)-
    • N-BOC-(3S,4S)-3,4-PYRROLIDINEDIOL
    • tert-butyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate
    • tert-butyl-(3S,4S)-dihydroxypyrrolidine-1-carboxylate
    • MAXQBMZDVBHSLW-BQBZGAKWSA-N
    • (3S,4S)-1-Boc-dihydroxypyrrolidine
    • SB10906
    • (3S,4S)-3,4-dihydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester
    • (3S)-3alpha,4beta-Dihydroxypyrrolidine-1-carboxylic acid t
    • 1,1-Dimethylethyl (3S,4S)-3,4-dihydroxy-1-pyrrolidinecarboxylate (ACI)
    • 1-Pyrrolidinecarboxylic acid, 3,4-dihydroxy-, 1,1-dimethylethyl ester, (3S-trans)- (ZCI)
    • EN300-7093091
    • 1163128-11-7
    • CS-0058581
    • AS-44904
    • MFCD11054832
    • (3S,4S)-1-Boc-3,4-dihydroxypyrrolidine
    • AC-22422
    • trans-tert-Butyl3,4-dihydroxypyrrolidine-1-carboxylate
    • (3R,4S)-tert-Butyl3,4-dihydroxypyrrolidine-1-carboxylate
    • 2170145-81-8
    • AKOS025290479
    • AB8647
    • 90481-33-7
    • DB-188950
    • SCHEMBL72800
    • trans-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate
    • DTXSID50537033
    • MDL: MFCD11054832
    • Inchi: 1S/C9H17NO4/c1-9(2,3)14-8(13)10-4-6(11)7(12)5-10/h6-7,11-12H,4-5H2,1-3H3/t6-,7-/m0/s1
    • InChI Key: MAXQBMZDVBHSLW-BQBZGAKWSA-N
    • SMILES: C(N1C[C@H](O)[C@@H](O)C1)(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 203.11600
  • Monoisotopic Mass: 203.11575802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 70
  • XLogP3: -0.4

Experimental Properties

  • Density: 1.262±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 163-164 ºC (ethyl acetate )
  • Solubility: Dissolution (49 g/l) (25 º C),
  • PSA: 70.00000
  • LogP: -0.10320

tert-butyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A109005032-1g
(3S,4S)-Tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate
90481-33-7 95%
1g
$374.40 2023-08-31
Alichem
A109005032-5g
(3S,4S)-Tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate
90481-33-7 95%
5g
$1144.80 2023-08-31
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB08168-25g
tert-butyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate
90481-33-7 95%
25g
$1770 2023-09-07
Chemenu
CM109000-1g
tert-butyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate
90481-33-7 97%
1g
$275 2021-08-06
Chemenu
CM109000-5g
tert-butyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate
90481-33-7 97%
5g
$825 2021-08-06
Chemenu
CM109000-10g
tert-butyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate
90481-33-7 97%
10g
$1375 2021-08-06
abcr
AB446516-1 g
(3S,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate, 95%; .
90481-33-7 95%
1g
€385.90 2023-07-18
abcr
AB446516-5 g
(3S,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate, 95%; .
90481-33-7 95%
5g
€1,134.80 2023-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1129221-100mg
(3S,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate
90481-33-7 98%
100mg
¥482.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1129221-250mg
(3S,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate
90481-33-7 98%
250mg
¥796.00 2024-04-26

tert-butyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Ammonium formate Catalysts: Palladium dihydroxide Solvents: Methanol ;  3 h, reflux
Reference
Low-generation dendrimers with a calixarene core and based on a chiral C2-symmetric pyrrolidine as imino sugar mimics
Marradi, Marco; Cicchi, Stefano; Sansone, Francesco; Casnati, Alessandro; Goti, Andrea, Beilstein Journal of Organic Chemistry, 2012, 8, 951-957

Production Method 2

Reaction Conditions
Reference
Asymmetric hydrogenation of α-(acetylamino)cinnamic acids with a new rhodium complex; the concept of an optimal ligand
Nagel, Ulrich, Angewandte Chemie, 1984, 96(6), 425-6

Production Method 3

Reaction Conditions
1.1 Reagents: Acetic acid ,  Potassium carbonate Solvents: Methanol ,  Chloroform
Reference
Asymmetric Addition of Diethylzinc to Ketones promoted by Tartaric Acid Derivatives
Hui, Ailing; Zhang, Jintang; Wang, Zhiyong, Synthetic Communications, 2008, 38(14), 2374-2384

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  20 h, rt
Reference
Selective Isomerization via Transient Thermodynamic Control: Dynamic Epimerization of trans to cis Diols
Oswood, Christian J.; MacMillan, David W. C., Journal of the American Chemical Society, 2022, 144(1), 93-98

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  20 h, 1 atm, rt
Reference
Synthesis of iminodiacetaldehyde derivatives as building blocks for pharmacologically active agents
Fricke, Yvonne; Kopp, Nicole; Wuensch, Bernhard, Synthesis, 2010, (5), 791-796

Production Method 6

Reaction Conditions
1.1 Reagents: Water Catalysts: stereoisomer of [μ-[(4aR,27aR,31aR,54aR)-9,23,36,50-Tetrakis(1,1-dimethylethyl)-… Solvents: Acetonitrile ;  24 h, 23 °C
1.2 Reagents: Pyridinium p-toluenesulfonate ;  23 °C
Reference
A broadly applicable and practical oligomeric (salen)Co catalyst for enantioselective epoxide ring-opening reactions
White, David E.; Tadross, Pamela M.; Lu, Zhe; Jacobsen, Eric N., Tetrahedron, 2014, 70(27-28), 4165-4180

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane ,  Water ;  2 h, rt
Reference
Synthesis of diastereomeric 3-hydroxy-4-pyrrolidinyl derivatives of nucleobases
Rejman, Dominik; Kocalka, Petr; Budesinsky, Milos; Pohl, Radek; Rosenberg, Ivan, Tetrahedron, 2007, 63(5), 1243-1253

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Chloroform ;  overnight, rt
Reference
Chiral pyrrolidine thioethers: effective nitrogen-sulfur donating ligands in palladium-catalyzed asymmetric allylic alkylations
Siedlecka, Renata; Wojaczynska, Elzbieta; Skarzewski, Jacek, Tetrahedron: Asymmetry, 2004, 15(9), 1437-1444

tert-butyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate Raw materials

tert-butyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate Preparation Products

tert-butyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:90481-33-7)tert-butyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate
Order Number:A854735
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:52
Price ($):1639.0
Email:sales@amadischem.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:90481-33-7)tert-butyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate
A854735
Purity:99%
Quantity:25g
Price ($):1639.0
Email